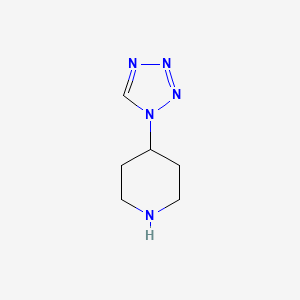

4-(1H-Tetrazol-1-yl)piperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(tetrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQPNOLGWGPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653991 | |

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-90-6 | |

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Tetrazol 1 Yl Piperidine and Analogues

Established Synthetic Routes to the Core Structure

Hydrogenation Approaches from Tetrazolylpyridines

A primary and effective method for the synthesis of the 4-(1H-tetrazol-1-yl)piperidine core involves the hydrogenation of the corresponding aromatic precursor, 4-(1H-tetrazol-1-yl)pyridine. This reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring can be accomplished using catalytic hydrogenation. cjcatal.comdicp.ac.cn Various catalysts, including rhodium and palladium-based systems, are effective for this transformation. mdpi.compku.edu.cn For instance, rhodium-catalyzed transfer hydrogenation has been demonstrated as a robust method for the reduction of pyridinium (B92312) salts to their corresponding piperidines. dicp.ac.cn The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial for achieving high yields and selectivity. For example, a combination of [Rh(nbd)Cl]2 and Pd/C has been used for the hydrogenation of arenes under mild conditions of 1 atm of H2 at room temperature. pku.edu.cn

| Catalyst System | Conditions | Key Features |

| Rhodium-based catalysts | Transfer hydrogenation (e.g., with formic acid) | Allows for asymmetric reduction, yielding chiral piperidines. dicp.ac.cn |

| Palladium on Carbon (Pd/C) | H2 gas | A common and effective catalyst for pyridine ring saturation. mdpi.com |

| [Rh(nbd)Cl]2 and Pd/C | 1 atm H2, Room Temperature | Enables hydrogenation under mild conditions. pku.edu.cn |

| Ruthenium(II) complexes | Transfer hydrogenation | Effective for the reduction of ketones, indicating potential for related transformations. cjcatal.com |

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies offer versatile pathways to this compound and its analogues. wikipedia.orgnih.govresearchgate.net

A convergent synthesis involves the independent synthesis of the piperidine and tetrazole moieties, which are then coupled in a final step. researchgate.net For example, a pre-formed piperidine derivative can be reacted with a tetrazole-containing fragment to yield the final product. This approach is beneficial for creating a library of analogues by varying either the piperidine or the tetrazole component.

In contrast, a divergent synthesis starts with a common intermediate that is subsequently modified to generate a variety of related compounds. wikipedia.org For instance, starting with this compound, the piperidine nitrogen can be functionalized with various substituents through reactions like N-alkylation or N-acylation to produce a diverse set of derivatives. google.com This strategy is highly efficient for rapidly generating a library of compounds from a single core structure. wikipedia.org

Advanced Synthetic Approaches to Functionalized Derivatives

Multicomponent Reaction (MCR) Strategies for Tetrazole Formation

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single step from three or more starting materials. nih.govmdpi.comorganic-chemistry.org The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of tetrazole-containing compounds. beilstein-journals.orgnih.govacs.org

The Ugi-tetrazole reaction is a four-component reaction involving an isocyanide, an amine, an aldehyde or ketone, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). nih.govacs.org This reaction can be employed to construct the tetrazole ring directly onto a piperidine scaffold or to synthesize a tetrazole-containing fragment that can be later attached to a piperidine ring. researchgate.netbeilstein-journals.org The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, leading to a high degree of molecular diversity. beilstein-journals.orgacs.org

The Passerini reaction , a three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone, can also be modified to produce tetrazole derivatives by using hydrazoic acid in place of the carboxylic acid. beilstein-journals.orgnih.gov This approach has been utilized to create novel tetrazole aldehydes which can serve as building blocks for further chemical transformations. beilstein-journals.org

| MCR Type | Components | Key Feature |

| Ugi-tetrazole (UT-4CR) | Isocyanide, Amine, Oxo component, Azide (B81097) | High convergence and diversity for synthesizing α-aminomethyl tetrazoles. nih.govacs.org |

| Passerini-tetrazole | Isocyanide, Oxo component, Hydrazoic Acid | Efficiently produces α-hydroxymethyl tetrazoles. beilstein-journals.orgnih.gov |

Functionalization of the Piperidine Moiety

The piperidine ring of this compound offers multiple sites for functionalization, primarily at the nitrogen atom and the carbon atoms of the ring. nih.govresearchgate.netethz.ch

N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation, acylation, and other coupling reactions. google.comgoogle.com For example, N-alkylation with various alkyl halides can introduce a wide range of substituents. acs.org Similarly, acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities. google.comgoogle.comnih.gov

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a more advanced strategy that allows for the introduction of substituents at specific carbon atoms. nih.gov This can be achieved using transition metal catalysts, such as rhodium or iridium, which can direct the functionalization to specific positions (C2, C3, or C4) depending on the catalyst and protecting groups used on the piperidine nitrogen. nih.govethz.ch

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is crucial when synthesizing complex derivatives of this compound.

Regioselectivity in Tetrazole Formation: The formation of the tetrazole ring from nitriles and azides can lead to different regioisomers (1,5-disubstituted vs. 2,5-disubstituted). The choice of reaction conditions and catalysts can influence this selectivity. For instance, certain methods have been developed for the preferential formation of 2,5-disubstituted tetrazoles. researchgate.net

Regioselective Functionalization: As mentioned in the C-H functionalization section, the use of specific catalysts and directing groups can control the position of substitution on the piperidine ring. nih.gov Furthermore, in reactions involving multiple reactive sites, chemoselectivity can be achieved by carefully choosing reagents and reaction conditions. For example, in a molecule containing both a piperidine nitrogen and another nucleophilic group, one can be selectively reacted over the other by tuning the reaction parameters.

Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of piperidine derivatives is crucial, as the three-dimensional arrangement of atoms in these molecules often dictates their biological activity. nih.govnih.gov Chiral piperidines are significant scaffolds in a range of bioactive molecules and approved pharmaceutical ingredients. nih.govresearchgate.net

Recent advancements have focused on creating substituted chiral piperidines with precise stereochemistry. nih.gov One notable approach combines chemical synthesis with biocatalysis in a chemo-enzymatic strategy for the asymmetric dearomatization of activated pyridines. nih.gov This method has been successfully applied to the synthesis of key intermediates for various drugs. nih.gov A key step in this process involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Another powerful strategy is the Rh-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method utilizes aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction step provides access to a wide variety of enantioenriched 3-piperidines. snnu.edu.cn

Furthermore, the development of a one-pot synthesis for piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been reported. nih.gov This method demonstrates high diastereoselectivity and flexibility, offering a modular approach to constructing piperidine rings. nih.gov The resulting piperidin-4-ol products have a free ring nitrogen that can be readily derivatized, expanding their synthetic utility. nih.gov

The study of geometric isomers, such as cis- and trans-1-propargyl-4-styrylpiperidines, has shed light on how stereochemistry can influence selective inhibition of enzymes like monoamine oxidases (MAO). conicet.gov.ar This highlights the importance of stereoselective synthesis in fine-tuning the pharmacological properties of piperidine analogues. conicet.gov.ar

Catalytic Systems in Synthesis

Catalysis is fundamental to the modern synthesis of tetrazoles, including those linked to a piperidine core. The primary synthetic route involves the [3+2] cycloaddition of a nitrile with an azide. thieme-connect.combohrium.com Various catalytic systems have been developed to facilitate this transformation efficiently and under milder conditions. thieme-connect.comajgreenchem.com

Organometallic Catalysis

Organometallic catalysts have been extensively studied for tetrazole synthesis. nih.gov Copper-based catalysts are particularly prominent. For instance, a [Cu(phen)(PPh3)2]NO3 catalyst has been used for the [3+2] cycloaddition of substituted nitriles and sodium azide under microwave irradiation, yielding 5-substituted 1H-tetrazoles in excellent yields. nih.gov Another example is the use of a Cu2(OTf)2 catalyst, which also operates under microwave conditions for the preparation of tetrazoles from nitriles and organic azides. nih.gov

Cobalt complexes have also emerged as effective homogeneous catalysts for the [3+2] cycloaddition reaction. acs.org Mechanistic studies have identified the formation of a cobalt(II) diazido intermediate, which is catalytically active. acs.org This represents a significant advancement in understanding the catalytic cycle. acs.org Other metals like zinc, palladium, and tin have also been incorporated into catalysts for this purpose. ajgreenchem.comnih.gov

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| [Cu(phen)(PPh3)2]NO3 | Microwave, 65 °C, 15 min | Excellent yields for aromatic nitriles with electron-withdrawing groups. | nih.gov |

| Cu2(OTf)2 | Microwave | Mild and safe conditions for tetrazole synthesis. | nih.gov |

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | Homogeneous | First examples of cobalt complexes for this reaction under homogeneous conditions. Isolated a catalytically active diazido intermediate. | acs.org |

Biocatalysis and Asymmetric Catalysis

Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. nih.govmdpi.com While direct biocatalytic routes to this compound are not extensively documented, the principles of biocatalytic asymmetric synthesis of piperidine scaffolds are well-established. nih.govnih.gov Enzymes like transaminases, amine oxidases, and ene-reductases are used to create chiral amines and piperidines with high enantioselectivity. nih.govmdpi.com

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with controlled stereochemistry. nih.gov This method utilizes a one-pot cascade involving an amine oxidase and an ene imine reductase. nih.gov Such strategies could potentially be adapted for the synthesis of chiral precursors to this compound. The use of biocatalysis is a growing field, driven by the need for sustainable and efficient production of enantiomerically pure pharmaceuticals. rsc.org

Heterogeneous Catalysis and Nanoparticle Applications

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. thieme-connect.com In recent years, nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis because of their high surface-area-to-volume ratio and stability. rsc.org

Various nanoparticle-based catalysts have been developed, often involving magnetic nanoparticles (MNPs) for easy recovery. rsc.orgaraku.ac.ir Examples include:

EDTA-Co(II) complex functionalized MNPs : These have shown high stability and reusability in the synthesis of 5-substituted 1H-tetrazoles. rsc.org

Magnetic biochar with a Cu(II) complex (MBC@BTT-Cu(II)) : This catalyst is reusable for multiple cycles without a significant loss in activity. araku.ac.ir

Fe3O4@SiO2-Im(Br)-SB-Cu (II) : A novel catalyst that is highly efficient in aqueous media and at mild temperatures. nih.gov

Chitosan-supported magnetic ionic liquid nanoparticles (CSMIL) : Used for both 1- and 5-substituted tetrazole synthesis under solvent-free conditions. rsc.org

Palladium/Cobalt nanoparticles decorated on multi-walled carbon nanotubes (Mw-Pd/Co@CNT NPs) : These have been used in microwave-assisted synthesis, leading to excellent yields in very short reaction times. thieme-connect.com

These nanocatalysts often provide high yields, shorter reaction times, and operate under more environmentally friendly conditions. rsc.org

| Catalyst | Key Features | Reference |

|---|---|---|

| EDTA-Co(II) functionalized MNPs | High stability and recyclability; used in PEG-400 as a green solvent. | rsc.org |

| MBC@BTT-Cu(II) | Reusable for up to five cycles with no loss in activity. | araku.ac.ir |

| Fe3O4@SiO2-Im(Br)-SB-Cu (II) | Highly efficient in aqueous media at mild temperatures. | nih.gov |

| CSMIL | Used under solvent-free conditions. | rsc.org |

| Mw-Pd/Co@CNT NPs | Used in microwave-assisted synthesis for rapid reactions and high yields. | thieme-connect.com |

Emerging Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. thieme-connect.com For the synthesis of 5-substituted 1H-tetrazoles, microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. rsc.orgorganic-chemistry.org

An efficient microwave-accelerated method involves the use of sodium azide and triethylamine (B128534) hydrochloride in DMF to convert inactive nitriles into 5-substituted 1H-tetrazoles. organic-chemistry.org This method avoids expensive and toxic reagents, making it practical and scalable. organic-chemistry.org The combination of microwave heating with heterogeneous catalysts, such as a Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP), has also proven to be highly effective. rsc.org This approach not only provides high yields in short reaction times but also allows for easy catalyst recycling. rsc.org

Electrosynthesis

Electrosynthesis, or electro-organic synthesis, presents a sustainable and highly selective alternative to conventional chemical synthesis for creating complex organic molecules. nih.govresearchgate.net This methodology utilizes electrical current to drive chemical reactions, often proceeding at room temperature and atmospheric pressure without the need for stoichiometric chemical oxidants or reductants. researchgate.net Its ability to generate reactive intermediates in situ from stable precursors makes it a powerful tool for constructing heterocyclic scaffolds. researchgate.net

While specific literature detailing the direct electrosynthesis of this compound is not prominent, the principles and applicability of the technique can be demonstrated through the synthesis of analogous N-heterocyclic structures. A notable example is the electrosynthesis of 1H-1-hydroxyquinol-4-ones from readily available 2-nitrobenzoic acids. nih.gov This process involves a reductive cyclization where the nitro group is electrochemically reduced to a hydroxylamine (B1172632), which then undergoes an intramolecular condensation to form the quinolone ring system. nih.gov

The versatility of this electrochemical method is demonstrated by its application to a wide array of substrates, accommodating various functional groups. nih.gov The reaction is typically performed in a beaker-type electrolysis cell using specific electrodes and solvent systems to achieve high yields. nih.gov For instance, the synthesis of derivatives bearing electron-withdrawing groups like chloro and trifluoromethyl, as well as electron-donating groups like methoxy, has been successfully achieved with good to excellent yields. nih.gov The chloro-substituted compounds 5l and 5q were obtained in yields of 93% and 88%, respectively, while the trifluoromethyl derivative 5n was produced in 74% yield. nih.gov This highlights the method's functional group tolerance and high efficiency. The practicality of the approach has been further confirmed by scaling the synthesis to a multigram level. nih.gov

The data below illustrates the scope and efficiency of electrosynthesis for producing various 1H-1-hydroxyquinol-4-one analogues, underscoring its potential for application in the synthesis of other N-heterocycles like tetrazolyl-piperidines. nih.gov

Table 1: Electrosynthesis of Various 1H-1-Hydroxyquinol-4-one Analogues Data derived from studies on the electrosynthesis of quinol-4-one derivatives, demonstrating the methodology's scope. nih.gov

| Product Compound | Substituent | Starting Material | Yield (%) |

| 5l | 6-Chloro | 2-Nitro-5-chlorobenzoic acid | 93% |

| 5q | 7-Chloro | 2-Nitro-4-chlorobenzoic acid | 88% |

| 5r | 6-Methoxy | 2-Nitro-5-methoxybenzoic acid | 80% |

| 5n | 6-Trifluoromethyl | 2-Nitro-5-(trifluoromethyl)benzoic acid | 74% |

| 5m | 6-Bromo | 2-Nitro-5-bromobenzoic acid | 62% |

| 5o | Methyl Ester | Methyl 4-carboxy-2-nitrobenzoate | 90% |

Automated Synthetic Platforms

Automated synthesis platforms are pivotal in modern medicinal chemistry, particularly for the production of radiolabeled compounds for diagnostic imaging, such as Positron Emission Tomography (PET). These systems ensure consistency, high yield, and compliance with Good Manufacturing Practice (GMP) standards, which are crucial for clinical applications. d-nb.info The automated synthesis of complex heterocyclic molecules, such as fibroblast activation protein inhibitors (FAPIs), serves as a prime example of the capabilities of these platforms. d-nb.info

The synthesis of [68Ga]Ga-FAPI-46, a quinoline-based radiotracer, has been successfully automated on several commercial and custom-built modules. d-nb.info This process involves labeling the FAPI-46 precursor with Gallium-68 ([68Ga]), which is eluted from a 68Ge/68Ga generator. d-nb.info Researchers have optimized and streamlined this process to reduce synthesis time and improve accessibility for broader clinical use. d-nb.info

Key findings show that by optimizing reaction time and temperature, a maximum radiochemical yield can be achieved in as little as 4 minutes at 95°C. d-nb.info The entire automated process, including purification and formulation of the final product, can be completed in approximately 12 minutes. d-nb.info This rapid synthesis is a significant advantage for working with short-lived isotopes like 68Ga.

Studies have demonstrated the successful implementation of this automated synthesis on various platforms, including the Trasis EasyOne, Synthra GaSy, and Scintomics GallElut modules. d-nb.info Regardless of the specific module or generator used, the synthesis consistently produced [68Ga]Ga-FAPI-46 with high radiochemical yields (around 92.5%, decay-corrected) and exceptional chemical purity (>99.5%). d-nb.info Such platforms could be readily adapted for the routine production of other complex molecules, including analogues of this compound intended for similar applications.

Table 2: Performance of Different Automated Modules for [68Ga]Ga-FAPI-46 Synthesis This table summarizes the results from the GMP-compliant automated synthesis of a complex radiotracer on various platforms. d-nb.info

| Synthesis Module | Total Synthesis Time | Radiochemical Yield (Decay Corrected) | Chemical Purity |

| Trasis EasyOne | ~12 minutes | ~92.5% | >99.5% |

| Synthra GaSy (Customized) | ~12 minutes | ~92.5% | >99.5% |

| Scintomics GallElut | ~12 minutes | ~92.5% | >99.5% |

Spectroscopic and Advanced Structural Characterization of 4 1h Tetrazol 1 Yl Piperidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. The analysis of proton (¹H), carbon-13 (¹³C), and, where applicable, phosphorus-31 (³¹P) NMR spectra, along with advanced NMR techniques, provides a wealth of information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(1H-Tetrazol-1-yl)piperidine is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) and tetrazole rings.

Tetrazole Proton: A characteristic singlet for the C-H proton of the tetrazole ring (H-5) is anticipated to appear in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the aromatic, electron-deficient ring system.

Piperidine Protons: The protons on the piperidine ring would present a more complex pattern. The proton at the C-4 position (the point of attachment to the tetrazole) would be a multiplet, significantly shifted downfield due to the direct connection to the nitrogenous heterocycle. The axial and equatorial protons at C-2, C-3, C-5, and C-6 would give rise to overlapping multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The exact chemical shifts and coupling constants would be highly dependent on the chair conformation of the piperidine ring and the orientation of the tetrazole substituent.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Tetrazole C-H | 8.5 - 9.5 | s (singlet) |

| Piperidine C4-H | 4.0 - 5.0 | m (multiplet) |

| Piperidine C2-H, C6-H (axial & equatorial) | 2.5 - 3.5 | m (multiplet) |

| Piperidine C3-H, C5-H (axial & equatorial) | 1.5 - 2.5 | m (multiplet) |

| Piperidine N-H | Variable (broad) | br s (broad singlet) |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Tetrazole Carbon: The single carbon atom in the tetrazole ring is expected to resonate at a significantly downfield chemical shift, likely in the range of δ 140-150 ppm.

Piperidine Carbons: The C-4 carbon of the piperidine ring, being directly attached to the tetrazole nitrogen, would be the most deshielded of the piperidine carbons, appearing around δ 50-60 ppm. The C-2 and C-6 carbons, adjacent to the piperidine nitrogen, would also be deshielded compared to the C-3 and C-5 carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Tetrazole C-5 | 140 - 150 |

| Piperidine C-4 | 50 - 60 |

| Piperidine C-2, C-6 | 40 - 50 |

| Piperidine C-3, C-5 | 25 - 35 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

The piperidine ring can exist in different conformations, with the chair form being the most stable. The orientation of the tetrazolyl substituent (axial vs. equatorial) significantly influences the molecule's properties. Advanced NMR techniques are instrumental in determining these stereochemical and conformational details.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can establish through-space proximity of protons. For instance, correlations between the C-4 proton and axial protons at C-2/C-6 or C-3/C-5 would provide strong evidence for the stereochemical arrangement.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to assign the complex multiplets of the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR experiments correlate proton signals with their directly attached carbons (HSQC) or with carbons two or three bonds away (HMBC). These are invaluable for unambiguously assigning all proton and carbon signals in the molecule.

The conformational preference of substituents on a piperidine ring is a well-studied area. Generally, bulky substituents prefer the equatorial position to minimize steric strain. However, electronic effects can sometimes favor an axial orientation. A detailed analysis of coupling constants and NOESY data would be required to definitively determine the conformational equilibrium of this compound.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₆H₁₁N₅), the expected exact mass can be calculated.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

| C₆H₁₂N₅⁺ | 154.1100 |

Note: The calculated mass is for the protonated molecule [M+H]⁺, which is commonly observed in electrospray ionization (ESI) HRMS.

The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure, with characteristic losses of fragments corresponding to the piperidine and tetrazole rings.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. While direct MS/MS studies on this compound are not extensively documented in the literature, a fragmentation pathway can be proposed based on the known behavior of tetrazole and piperidine ring systems. wvu.eduresearchgate.netnih.gov

Upon electrospray ionization (ESI) in positive mode, the compound is expected to form a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 154.1. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways:

Tetrazole Ring Fragmentation: The tetrazole ring is known to be susceptible to the loss of molecular nitrogen (N₂), a stable neutral molecule. This would result in a fragment ion at m/z 126.1. nih.gov Another characteristic fragmentation of the tetrazole ring involves the elimination of hydrazoic acid (HN₃), leading to a different set of fragments.

Piperidine Ring Cleavage: The saturated piperidine ring can undergo cleavage through various mechanisms. A common pathway for piperidine-containing compounds is a retro-Diels-Alder (RDA) type reaction, which would lead to the opening of the ring and the formation of characteristic fragment ions. researchgate.net

Cleavage at the N-C Bond: The bond connecting the tetrazole and piperidine rings can also cleave, potentially leading to the formation of ions corresponding to the protonated piperidine (m/z 86.1) or tetrazole moieties, although the latter is less likely to retain the charge. Studies on related substituted piperidines show that fragmentation often involves the loss of substituents from the piperidine ring. wvu.edu

A proposed fragmentation scheme for this compound is outlined below, highlighting the major expected product ions.

| Proposed Fragment Ion (m/z) | Structure | Neutral Loss | Pathway |

|---|---|---|---|

| 154.1 | [C₆H₁₂N₅]⁺ | - | Protonated Molecule [M+H]⁺ |

| 126.1 | [C₆H₁₂N₃]⁺ | N₂ | Tetrazole Ring Cleavage |

| 84.1 | [C₅H₁₀N]⁺ | C H₂ N₄ | Piperidine Ring Fragment |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to its polarity and non-volatile nature.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate the target compound from impurities and starting materials.

Detection and Identification: The outlet of the HPLC is coupled to a mass spectrometer, typically with an ESI source. This allows for the determination of the molecular weight of the eluting compound, confirming its identity. LC-MS is also crucial for reaction monitoring and purity assessment during synthesis. researchgate.netnih.gov In studies of related tetrazole-piperidine derivatives, LC-MS has been routinely used for structural confirmation and characterization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization to increase the volatility and thermal stability of the compound. sums.ac.ir The piperidine N-H group could be acylated or silylated prior to analysis. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that are useful for structural confirmation and library matching. hmdb.ca

These hyphenated techniques provide a powerful combination of separation and detection, enabling not only the identification and quantification of this compound but also the characterization of related substances and potential metabolites in various samples.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of both the piperidine and tetrazole rings. scielo.org.zaresearchgate.net

Key expected vibrational modes include:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidine ring.

C-H Stretches: Multiple bands are expected. A sharp band around 3100-3150 cm⁻¹ is characteristic of the C-H stretch in the aromatic tetrazole ring. pnrjournal.com Stronger bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the piperidine ring.

Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations. These include C=N and N=N stretching modes, which typically appear in the 1400-1650 cm⁻¹ region. pnrjournal.com

C-H Bending: Scissoring and rocking vibrations of the piperidine CH₂ groups are expected in the 1400-1470 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Piperidine Ring |

| 3100 - 3150 | C-H Stretch (sp²) | Tetrazole Ring |

| 2850 - 3000 | C-H Stretch (sp³) | Piperidine Ring |

| 1400 - 1650 | C=N, N=N Stretches | Tetrazole Ring |

| 1400 - 1470 | CH₂ Bending (Scissoring) | Piperidine Ring |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. This often means that symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Modes: Both the tetrazole and piperidine rings have symmetric "breathing" modes that are typically strong in the Raman spectrum.

Skeletal Vibrations: The C-C and C-N skeletal vibrations of the piperidine ring and the N-N, C-N vibrations of the tetrazole ring would be Raman active. pnrjournal.com

C-H Vibrations: While also IR active, C-H stretching and bending modes are prominent in Raman spectra and can provide detailed structural information.

In the solid state, polarized Raman spectroscopy on a single crystal could provide information on the orientation of the molecule within the crystal lattice. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unambiguous information about bond lengths, bond angles, and torsional angles of this compound. mdpi.com

From X-ray diffraction analysis, the following structural features would be expected:

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation, which is the lowest energy arrangement for this six-membered saturated ring. nih.gov

Ring Planarity: The tetrazole ring is aromatic and therefore planar. mdpi.com X-ray diffraction would determine the dihedral angle between the plane of the tetrazole ring and the mean plane of the piperidine ring.

Intermolecular Interactions: The crystal packing is likely to be influenced by intermolecular hydrogen bonds. The N-H group of the piperidine ring can act as a hydrogen bond donor, while the "pyridine-like" sp² hybridized nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.govnih.gov These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. rsc.orgresearchgate.netresearchgate.net

Other Advanced Analytical Techniques for Chemical Characterization

Beyond the techniques already discussed, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. A sharp singlet in the downfield region (typically >8.5 ppm) would correspond to the C-H proton of the tetrazole ring. The protons on the piperidine ring would appear as complex multiplets in the upfield region (typically 1.5-4.5 ppm). The signal for the N-H proton of the piperidine ring may be a broad singlet. chemicalbook.comrsc.orgrsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atom of the tetrazole ring would appear at a characteristic downfield shift (e.g., ~140-150 ppm). The carbons of the piperidine ring would resonate at higher field strengths. rsc.org

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity between the two ring systems.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Tetrazole C-H | ~8.5 - 9.5 | Singlet |

| ¹H | Piperidine N-H | Variable (broad) | Broad Singlet |

| ¹H | Piperidine CH (α to Tetrazole) | ~4.0 - 4.5 | Multiplet |

| ¹H | Piperidine CH₂ (α to NH) | ~2.8 - 3.2 | Multiplet |

| ¹H | Piperidine CH₂ (β) | ~1.5 - 2.5 | Multiplet |

| ¹³C | Tetrazole C-H | ~140 - 150 | - |

| ¹³C | Piperidine CH (α to Tetrazole) | ~55 - 65 | - |

| ¹³C | Piperidine CH₂ (α to NH) | ~40 - 50 | - |

| ¹³C | Piperidine CH₂ (β) | ~25 - 35 | - |

Advanced Chromatographic Separations (e.g., 2D-LC, FFF)

Advanced chromatographic techniques offer significantly enhanced resolution and separation capabilities compared to conventional one-dimensional liquid chromatography (1D-LC). While specific applications of these methods to this compound are not extensively documented in publicly available literature, their principles and demonstrated utility for similar small molecules, particularly nitrogen heterocycles, provide a strong basis for their potential application.

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) enhances peak capacity and resolving power by employing two independent separation mechanisms. chromatographyonline.comnovartis.com In this technique, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column with orthogonal (or different) selectivity for further separation. chromatographyonline.com This is particularly valuable for resolving complex mixtures, such as identifying impurities or degradants in pharmaceutical samples. chromatographyonline.com

For a compound like this compound, 2D-LC could be instrumental in purity analysis. For instance, potential isomers (e.g., 4-(2H-tetrazol-1-yl)piperidine) or closely related impurities formed during synthesis would be difficult to separate using a single chromatographic mode. A 2D-LC system could combine a reversed-phase (RP) separation in the first dimension, which separates based on hydrophobicity, with a hydrophilic interaction chromatography (HILIC) separation in the second, which separates based on polarity. chromatographyonline.com This orthogonal approach would significantly increase the probability of resolving co-eluting species.

The "heart-cutting" mode of 2D-LC, where specific segments of the ¹D eluent are selectively transferred to the ²D, is particularly suitable for detailed analysis of specific peaks of interest. chromatographyonline.com

Table 1: Exemplary 2D-LC Method for Purity Analysis of a Hypothetical this compound Sample This table is illustrative and based on typical conditions for separating small nitrogen-containing heterocyclic compounds.

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | HILIC (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile with 5% Water |

| Gradient | 5-95% B over 20 min | 95-50% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 210 nm / Mass Spectrometry |

| Transfer Mode | Multiple Heart-Cutting on target peaks | N/A |

Field-Flow Fractionation (FFF)

Field-Flow Fractionation (FFF) is a family of separation techniques that operate in an open channel without a stationary phase, making it a gentle method suitable for large molecules, aggregates, and particles. wikipedia.orguva.nlnih.gov Separation is achieved by applying a perpendicular field (e.g., a cross-flow in Asymmetric Flow FFF or AF4) to the laminar flow of the carrier liquid. wikipedia.orguva.nl This field pushes analytes towards an accumulation wall, and their resulting equilibrium position within the parabolic flow profile—and thus their elution time—is dependent on their diffusion coefficient, which is related to hydrodynamic size. wikipedia.org Smaller particles, having higher diffusion rates, are positioned higher in the faster-flowing streamlines and elute earlier. youtube.com

The direct application of FFF for the primary analysis of a small molecule like this compound is generally not practical. FFF is not effective for small molecules due to their rapid diffusion, which prevents the formation of a stable, concentrated layer near the accumulation wall necessary for separation. wikipedia.org The lower size limit for effective FFF separation is typically around 1 nm. wikipedia.org

However, FFF could become a highly relevant technique for characterizing systems involving this compound. For example, if the compound were encapsulated in nanoparticles for a delivery system or if it were prone to forming aggregates in solution, AF4 coupled with detectors like multi-angle light scattering (MALS) would be an ideal tool. youtube.comresearchgate.net This setup could separate different sizes of aggregates or distinguish between loaded and empty nanocarriers, providing crucial information on the size distribution and stability of the formulation. researchgate.net

Electroanalytical Methods

Electroanalytical methods, which study the relationship between electricity and chemical reactions, can provide valuable information on the redox properties of a molecule. While specific electroanalytical studies on this compound are scarce, the known electrochemical behavior of tetrazole derivatives suggests potential applications.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the oxidation and reduction potentials of electroactive species. The tetrazole ring, being a nitrogen-rich heterocycle, can exhibit electrochemical activity. nih.govacs.org Studies on other heterocyclic compounds have shown that oxidation or reduction can occur at the ring nitrogens or carbons, with the specific potential being highly dependent on the substituents and the pH of the supporting electrolyte. nih.gov

For this compound, voltammetric analysis could potentially:

Determine Oxidation/Reduction Potentials: Identify the potentials at which the molecule undergoes electron transfer, providing insight into its electronic structure and susceptibility to redox processes.

Elucidate Reaction Mechanisms: By studying the effect of scan rate and pH on the voltammetric response, it's possible to infer details about the electrochemical reaction, such as the number of electrons and protons transferred and whether the process is reversible or irreversible. nih.gov

Develop Quantitative Methods: Adsorptive stripping voltammetry, a highly sensitive technique, could potentially be developed for the quantification of trace amounts of this compound. nih.gov This involves pre-concentrating the analyte on the electrode surface before the potential scan.

Table 2: Hypothetical Voltammetric Data for this compound This table presents exemplary data based on the electrochemical behavior of similar nitrogen heterocycles.

| Technique | Parameter | Hypothetical Value/Observation |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +1.2 V vs. Ag/AgCl |

| Cathodic Peak | No corresponding peak observed (irreversible oxidation) | |

| Mechanism | Adsorption-controlled process | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +1.1 V vs. Ag/AgCl |

| Linear Concentration Range | 0.1 µM - 10 µM | |

| Limit of Detection (LOD) | 0.05 µM |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. nanoscientific.org It utilizes a sharp tip mounted on a flexible cantilever to scan a sample surface. The forces between the tip and the surface (e.g., van der Waals, electrostatic) cause the cantilever to deflect, and this deflection is measured to create a three-dimensional image of the surface. nanoscientific.orgnih.gov

While AFM is not used to determine the molecular structure of a single, isolated molecule in the way NMR or X-ray crystallography does, it is exceptionally powerful for characterizing how molecules like this compound organize on a surface. Potential applications include:

Visualizing Crystal Growth: Observing the initial stages of crystallization or the formation of thin films when the compound is deposited from solution onto a substrate like mica or silicon.

Characterizing Self-Assembly: Investigating whether the molecules form ordered monolayers or other supramolecular structures on a surface.

Probing Nanomechanical Properties: Advanced AFM modes can measure local properties like adhesion and elasticity on a surface coated with the compound, which can be relevant for materials science applications. mdpi.com

For instance, a solution of this compound could be drop-cast onto a flat substrate. After solvent evaporation, AFM in tapping mode could be used to image the resulting surface morphology, revealing details about the shape and size of any formed microcrystals or aggregates. worldscientificnews.com The surface roughness could also be quantified from these images. nih.gov

Table 3: Potential AFM Observational Data for this compound on a Mica Surface This table is illustrative, representing typical data obtainable from AFM analysis of small organic molecules deposited on a surface.

| Measurement Parameter | Hypothetical Observation |

| Imaging Mode | Tapping Mode in Air |

| Topography | Formation of discrete, needle-like crystalline structures |

| Feature Height | 10 - 50 nm |

| Feature Width | 50 - 200 nm |

| Surface Roughness (RMS) | 2.5 nm over a 5x5 µm area |

| Phase Imaging | Homogeneous phase signal across crystals, indicating uniform composition |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. unchainedlabs.com The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the particles can be determined, which is then converted to a hydrodynamic diameter using the Stokes-Einstein equation.

Although this compound is a small molecule, DLS is a highly sensitive technique for detecting the presence of aggregates. unchainedlabs.comwyatt.com Even a very small percentage of aggregated material can dominate the scattering signal because the intensity of scattered light is proportional to the sixth power of the particle radius (for particles much smaller than the wavelength of light). researchgate.net

Therefore, DLS is an excellent tool for:

Aggregation Studies: Monitoring the onset of aggregation as a function of concentration, temperature, pH, or time. This is critical in pharmaceutical development, where aggregation can be an indicator of instability. wyatt.com

Solubility Assessment: Determining the critical aggregation concentration (CAC) of a compound, which can be related to its solubility limits. wyatt.com

Formulation Analysis: Assessing the size and polydispersity of nanoparticles or liposomes if this compound were to be incorporated into such a delivery system.

A typical DLS experiment would involve preparing solutions of this compound at various concentrations in a suitable buffer and measuring the size distribution. The appearance of a population of particles significantly larger than the expected monomeric size would indicate aggregation.

Table 4: Illustrative DLS Data for Aggregation Study of this compound This table provides an example of how DLS data might look when studying the concentration-dependent aggregation of a small molecule.

| Sample Concentration (mg/mL) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Primary Peak Diameter (d.nm) | Peak Intensity (%) |

| 0.1 | 1.2 | 0.15 | 1.2 | 100 |

| 1.0 | 1.5 | 0.20 | 1.4 | 100 |

| 5.0 | 85.6 | 0.45 | 1.8 | 15 |

| 120.3 | 85 | |||

| 10.0 | 155.2 | 0.38 | 162.5 | 100 |

Chemical Reactivity and Mechanistic Investigations of 4 1h Tetrazol 1 Yl Piperidine Systems

Fundamental Reactivity Patterns of the Tetrazole Moiety

The tetrazole ring is a unique heterocyclic system characterized by a high nitrogen content, which imparts it with a distinct set of chemical properties. Its reactivity is largely governed by the electronic nature of the ring and the interplay of its four nitrogen atoms.

Acid-Base Properties and Prototropic Tautomerism

Prototropic tautomerism is a key feature of N-unsubstituted and 5-substituted tetrazoles, where the proton can reside on different nitrogen atoms of the ring. mdpi.comnih.gov In the case of 1-substituted tetrazoles like 4-(1H-Tetrazol-1-yl)piperidine, the tautomerism involving the N-H proton is fixed at the N1 position due to the presence of the piperidine (B6355638) substituent. However, the molecule can still exhibit tautomerism involving the C5-proton under strongly basic conditions. In solution, the 1H-tautomer of 5-substituted tetrazoles is generally the predominant form. nih.gov

Table 1: pKa Values of Selected 5-Substituted Tetrazoles

| Substituent | pKa (in water) |

|---|---|

| H | 4.70 thieme-connect.com |

| CH₃ | 5.50 thieme-connect.com |

| C₂H₅ | 5.59 thieme-connect.com |

| C₆H₅ | 4.83 thieme-connect.com |

This table is interactive. You can sort and filter the data.

Reactivity of the Piperidine Ring System

The piperidine ring in this compound is a saturated heterocyclic amine. The lone pair of electrons on the nitrogen atom makes the piperidine moiety a nucleophile and a base. wikipedia.org The reactivity of the piperidine ring is influenced by the substituent at the nitrogen atom. In this case, the electron-withdrawing nature of the tetrazole ring can modulate the nucleophilicity of the piperidine nitrogen.

The piperidine ring can undergo a variety of reactions, including N-alkylation, N-acylation, and oxidation. As a secondary amine, the nitrogen atom is a primary site for electrophilic attack. The conformational preference of the piperidine ring, which typically adopts a chair conformation, can also influence its reactivity by affecting the accessibility of the nitrogen lone pair and the adjacent C-H bonds. wikipedia.org

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic and mechanistic studies specifically on this compound are limited in the publicly available scientific literature. However, by examining studies on analogous systems, we can infer potential mechanistic pathways and kinetic behaviors.

Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking events in the rate-determining step. princeton.edu For reactions involving the piperidine moiety, deuterium (B1214612) substitution at specific positions can reveal the mechanism of C-H bond activation or the role of N-H bond cleavage. For example, a significant primary kinetic isotope effect (kH/kD > 1) would be expected if a C-H or N-H bond to the piperidine ring is broken in the rate-determining step.

A study on the reaction of piperidine with activated aromatic compounds in benzene (B151609) showed a kinetic deuterium isotope effect (kH/kD) that varied with the leaving group, suggesting a change in the rate-determining step of the intermediate complex mechanism. rsc.org For instance, the reaction with 2,4-dinitrophenyl cyclohexyl ether exhibited a kH/kD of 1.49 ± 0.03, indicating the involvement of a proton transfer from the piperidine nitrogen in the rate-limiting step. rsc.org In contrast, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine showed kinetic isotope effects (kH/kD) between 1.0 and 1.6, which was interpreted in the context of a multistep mechanism. rsc.org

Table 2: Kinetic Isotope Effects in Reactions Involving Piperidine

| Reactant | Leaving Group | kH/kD |

|---|---|---|

| 1-Chloro-4,7-dinitronaphthalene | Cl | ~1 rsc.org |

| 2,4-Dinitrophenyl cyclohexyl ether | O-cyclohexyl | 1.49 ± 0.03 rsc.org |

| 1-Fluoro-4,7-dinitronaphthalene | F | 1.03 ± 0.04 rsc.org |

This table is interactive. You can sort and filter the data.

Deconvolution of On-Cycle vs. Off-Cycle Processes

In catalytic reactions, understanding the distinction between on-cycle and off-cycle processes is crucial for optimizing reaction efficiency. nih.gov On-cycle intermediates are part of the main catalytic loop leading to the desired product, while off-cycle species are non-productive and can inhibit the catalyst. While specific catalytic applications of this compound are not extensively documented, its potential use in catalytic systems would necessitate an analysis of such processes.

For instance, in a hypothetical catalytic cycle where the piperidine nitrogen acts as a ligand for a metal center, the formation of stable, unreactive complexes would constitute an off-cycle process. Similarly, if the tetrazole ring were to coordinate to the metal in a non-productive manner, this would also be considered an off-cycle pathway. Identifying and minimizing these off-cycle processes are key to developing efficient catalytic transformations. nih.govudg.edu

Investigation of Nonlinear Effects in Catalysis

In the field of asymmetric catalysis, the relationship between the enantiomeric excess (ee) of a chiral catalyst or ligand and the enantiomeric excess of the product is often assumed to be linear. However, deviations from this linearity can occur, a phenomenon known as a nonlinear effect (NLE). nih.govwikipedia.org Such effects can provide deep mechanistic insights into the catalytic cycle and can be exploited for practical advantages, such as achieving high product ee even with a catalyst of low enantiopurity, a scenario termed asymmetric amplification. nih.govscispace.com

A nonlinear effect is categorized as either positive ((+)-NLE) or negative ((−)-NLE). wikipedia.orgscispace.com

Positive Nonlinear Effect ((+)-NLE): This is observed when the product's enantiomeric excess is higher than what would be predicted from the catalyst's enantiopurity in a linear relationship. wikipedia.org This "asymmetric amplification" often suggests that heterochiral complexes (formed from opposite enantiomers of the ligand) are less reactive or catalytically dormant compared to homochiral complexes. researchgate.net

Negative Nonlinear Effect ((−)-NLE): Conversely, a negative nonlinear effect, or "asymmetric depletion," occurs when the product's ee is lower than expected. wikipedia.org This typically implies that heterochiral species are more reactive or soluble than their homochiral counterparts. nih.gov

While specific studies investigating nonlinear effects using chiral derivatives of this compound as ligands are not prominently documented, the principles of NLE can be applied to hypothesize such a system. A chiral version of this scaffold, for instance, (R)- or (S)-4-(1H-tetrazol-1-yl)piperidine-3-carbonitrile, could serve as a bidentate ligand in a metal-catalyzed reaction.

To investigate NLE, a series of experiments would be conducted using the ligand with varying enantiomeric excesses (e.g., from 0% to 100% ee). The enantiomeric excess of the product would be measured for each experiment and plotted against the ligand's ee. A straight line would indicate a linear relationship, while a curve deviating above or below this line would signify a positive or negative NLE, respectively. The presence and nature of an NLE could help elucidate the aggregation state of the active catalyst and the relative reactivity of homochiral versus heterochiral catalytic species.

Transformations and Derivatization Reactions

The this compound core is a robust scaffold that allows for a variety of chemical transformations and derivatizations on either the piperidine or tetrazole ring.

Hydrolysis Studies

The this compound structure is generally stable under typical hydrolysis conditions. The tetrazole ring itself is known for its high stability due to its aromatic character. sciencemadness.org The N-C bond connecting the piperidine and tetrazole rings is not a readily hydrolyzable amide or imine bond. Cleavage of the tetrazole ring or the piperidine N-C bond would require harsh acidic or basic conditions, often at elevated temperatures, which are not typical for standard hydrolysis studies. Similarly, the piperidine ring is a saturated heterocycle and is resistant to hydrolysis. Therefore, under mild acidic or basic conditions, the core structure of this compound is expected to remain intact.

Cross-Coupling Reactions

The tetrazole moiety, while generally stable, can be functionalized through modern synthetic methods. Although the C-H bonds of the 1-substituted tetrazole ring in the title compound are not readily activated for direct cross-coupling, derivatization can enable such reactions. For instance, related studies on 5-substituted 1H-tetrazoles have demonstrated that the C5 position can be metalated and subsequently used in cross-coupling reactions.

Work by Knochel and colleagues has shown that N-protected (1H-tetrazol-5-yl)zinc pivalates can undergo Negishi cross-coupling reactions with various aryl and heteroaryl iodides. organic-chemistry.org This methodology allows for the introduction of diverse substituents onto the tetrazole ring. While this applies to the C5 position of the tetrazole, it illustrates the potential for functionalizing the tetrazole ring within similar systems. A hypothetical reaction sequence for a derivative of the title compound could involve initial functionalization (e.g., halogenation) of the tetrazole's C5 position, followed by a palladium-catalyzed cross-coupling reaction.

Table 1: Examples of Negishi Cross-Coupling Reactions with a Functionalized Tetrazole Core organic-chemistry.org The following data is based on reactions with (1-PMB-1H-tetrazol-5-yl)zinc pivalate (B1233124) and is illustrative of the potential reactivity of functionalized tetrazole systems.

| Entry | Electrophile | Catalyst | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | Pd(dba)₂ / SPhos | 4-(1-PMB-1H-tetrazol-5-yl)benzonitrile | 95 |

| 2 | 2-Iodothiophene | Pd(dba)₂ / SPhos | 2-(1-PMB-1H-tetrazol-5-yl)thiophene | 91 |

| 3 | 3-Iodopyridine | Pd(dba)₂ / SPhos | 3-(1-PMB-1H-tetrazol-5-yl)pyridine | 85 |

| 4 | Ethyl 4-iodobenzoate | Pd(dba)₂ / SPhos | Ethyl 4-(1-PMB-1H-tetrazol-5-yl)benzoate | 93 |

Electrophilic Aminations

Electrophilic amination is a powerful method for forming C-N bonds. wikipedia.org This reaction can be applied to functionalized tetrazole systems to introduce amino groups. Research has demonstrated that metalated tetrazoles can react with electrophilic nitrogen sources.

For example, copper-catalyzed electrophilic aminations of N-protected (1H-tetrazol-5-yl)zinc pivalates have been successfully performed using hydroxylamine (B1172632) benzoates as the aminating agent. organic-chemistry.org This reaction provides a direct route to 5-aminotetrazole (B145819) derivatives. This strategy could potentially be adapted to introduce an amino group at the C5 position of a suitably protected this compound derivative.

Table 2: Examples of Copper-Catalyzed Electrophilic Amination of a Tetrazolyl-Zinc Reagent organic-chemistry.org The following data is based on reactions with (1-PMB-1H-tetrazol-5-yl)zinc pivalate and illustrates the potential for electrophilic amination on functionalized tetrazole systems.

| Entry | Aminating Agent | Catalyst | Product | Yield (%) |

| 1 | O-Benzoyl-N,N-dibenzylhydroxylamine | CuCl₂·2LiCl | 5-(Dibenzylamino)-1-PMB-1H-tetrazole | 81 |

| 2 | O-Benzoyl-N-Boc-N-benzylhydroxylamine | CuCl₂·2LiCl | Boc-benzyl(1-PMB-1H-tetrazol-5-yl)amine | 75 |

| 3 | O-Benzoyl-N-phthalimido-hydroxylamine | CuCl₂·2LiCl | 2-(1-PMB-1H-tetrazol-5-yl)isoindoline-1,3-dione | 78 |

Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comub.edu The this compound scaffold offers multiple sites where FGI can be performed, enabling the synthesis of a wide array of derivatives.

On the Piperidine Ring: The piperidine ring can be modified at positions other than the point of attachment to the tetrazole. For example, if a derivative such as N-Boc-4-(1H-tetrazol-1-yl)-2-methylenepiperidine were synthesized, the exocyclic methylene (B1212753) group could undergo various transformations. acs.org

Hydroboration-Oxidation: Treatment with borane (B79455) followed by oxidation would yield the corresponding hydroxymethyl derivative.

Ozonolysis: Cleavage of the double bond via ozonolysis would produce a ketone at the 2-position.

Hydrogenation: Reduction of the double bond would yield the 2-methylpiperidine (B94953) derivative.

On the Tetrazole Ring: While the tetrazole ring itself is robust, substituents attached to it can be modified. For instance, if a derivative contained a 5-bromotetrazole moiety, the bromine atom could be displaced via nucleophilic aromatic substitution or participate in further cross-coupling reactions. A nitro group at the 5-position could be reduced to an amino group, which could then be further functionalized. These transformations highlight the versatility of the compound as a building block in medicinal chemistry and materials science.

Computational and Theoretical Chemistry Studies on 4 1h Tetrazol 1 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the chemical behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to map the distribution of electrons and calculate energy levels.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry for calculating the properties of molecules, due to its favorable balance between accuracy and computational cost. researchgate.net For 4-(1H-Tetrazol-1-yl)piperidine, DFT calculations would be employed to determine its optimized molecular geometry, giving precise bond lengths and angles.

These calculations also yield the electronic ground state energy and the distribution of electron density. From the electron density, a molecular electrostatic potential (MEP) map can be generated. The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis would reveal the spatial distribution of these orbitals, indicating the most probable regions for electron donation and acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound The following table is illustrative, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that quantify the reactivity of a molecule as a whole. These descriptors provide a quantitative basis for predicting and understanding chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated using the energies of the frontier orbitals and are instrumental in rationalizing the global reactive nature of a compound.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table illustrates the type of data generated from DFT calculations; specific values for the target compound are not available in the cited literature.

| Descriptor | Formula | Calculated Value | Description |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value | Resistance to charge transfer. |

| Chemical Softness (S) | 1/(2η) | Value | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Value | A measure of the molecule's electron-accepting capability. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule, offering insights that are complementary to static quantum chemical calculations.

The this compound molecule possesses significant conformational flexibility, primarily due to the piperidine (B6355638) ring, which typically adopts a chair conformation. MD simulations in a solvent environment, such as water, would allow for the exploration of its conformational landscape. researchgate.net

Key aspects to be studied would include:

The stability of the chair conformation of the piperidine ring.

The preference for the tetrazole substituent to be in an axial or equatorial position.

The rotational freedom around the C-N bond connecting the piperidine and tetrazole rings.

The dynamics of ring inversion and other conformational transitions.

This analysis is crucial for understanding how the molecule's shape and flexibility influence its physical properties and biological activity.

To investigate the potential of this compound as a ligand for a biological receptor, MD simulations are an indispensable tool. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations can be used to study the dynamic stability of the ligand-receptor complex over time.

These simulations can reveal:

The key amino acid residues in the receptor's binding pocket that interact with the ligand.

The network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

The conformational changes induced in both the ligand and the receptor upon binding.

An estimation of the binding free energy, which quantifies the affinity of the ligand for the receptor.

Such studies provide a dynamic and detailed picture of the molecular recognition process, which is essential for rational drug design and optimization. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as one containing the this compound scaffold, within the active site of a target protein. These predictions are crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective inhibitors.

Studies on various tetrazole and piperidine derivatives have utilized molecular docking to elucidate their binding interactions with a range of biological targets. For instance, docking analyses of novel tetrazole derivatives have been performed to understand their binding to microbial protein targets. nih.gov In one such study, the most active compounds from a synthesized series were docked against proteins like Klebsiella pneumonia dihydrofolate reductase. The results revealed key binding interactions and helped to rationalize the observed biological activity, with one compound exhibiting a better binding affinity (-7.8 kcal/mol) than the standard reference drug cefazolin (B47455) (-7.2 kcal/mol). nih.gov

Similarly, docking studies on 5-substituted 1H-tetrazole derivatives with the CSNK2A1 receptor identified a dimethoxyphenyl derivative as having the lowest binding energy at -6.8687 kcal/mol, suggesting a strong potential for inhibition. nih.gov The insights from these computational models are invaluable. For example, in the development of sigma-1 receptor (S1R) ligands, docking and molecular dynamics simulations were used to decipher the binding mode of promising piperidine-based compounds. nih.gov These simulations revealed crucial amino acid residues that interact with the ligand, corroborating the binding mode observed in the docking results and explaining differences in affinity between potent and weaker ligands. nih.gov

The predicted binding modes typically highlight specific intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors, while the N-H group of the piperidine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The piperidine ring and any attached lipophilic groups can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

The following table summarizes representative findings from molecular docking studies on related heterocyclic compounds, illustrating the types of interactions and binding energies observed.

| Compound Series | Target Protein | Key Findings | Reference |

| Tetrazole Derivatives | K. pneumonia dihydrofolate reductase (4OR7) | Compound 2b showed a higher binding affinity (-7.8 kcal/mol) compared to the reference cefazolin (-7.2 kcal/mol). | nih.gov |

| 5-substituted 1H-tetrazoles | CSNK2A1 Receptor | The dimethoxyphenyl derivative displayed the lowest binding energy of -6.8687 kcal/mol. | nih.gov |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Molecular dynamics simulations confirmed the stability of docking poses and identified key interacting amino acid residues. | nih.gov |

| Phenylpiperazine Derivatives | DNA-Topo II complex | Docking revealed that compounds interact with DNA to form stable complexes with negative energy scoring functions. | mdpi.com |

Structure-Based Design and Optimization Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of novel ligands. The this compound scaffold serves as a versatile starting point in SBDD, offering multiple vectors for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

The core principles of optimizing this scaffold include:

Scaffold Hopping and Bioisosteric Replacement: The tetrazole ring is a well-known bioisostere for a carboxylic acid group, offering improved metabolic stability and oral bioavailability. beilstein-journals.org In optimization campaigns, the piperidine ring itself can be part of a "scaffold hopping" strategy, where it replaces a different core structure to resolve issues with toxicity or pharmacokinetics while maintaining the key binding interactions. niper.gov.in For instance, replacing a metabolically liable motif with a more stable one, like a 1,2,4-triazolopyridine, can significantly improve metabolic stability. niper.gov.in

Exploiting Unexplored Binding Pockets: Once an initial hit containing the this compound core is docked into a target's active site, medicinal chemists can design analogs that extend into adjacent, previously unoccupied sub-pockets. This strategy was successfully employed in the development of ASH1L inhibitors, where extensive medicinal chemistry combined with structure-based design led to compounds with substantially improved inhibitory activity. nih.gov

Optimization campaigns often involve a systematic structure-activity relationship (SAR) study. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, a series of compounds with an N-substituted piperidine ring and a pyrazole (B372694) pharmacophore were designed and synthesized. researchgate.net This systematic approach identified compounds with potent inhibitory activity (IC50 values as low as 0.220 µM) and provided useful insights for designing future analogs with even greater potency. researchgate.net

Cheminformatics and Data-Driven Approaches

Cheminformatics and data-driven methods employ computational and statistical techniques to analyze large datasets of chemical compounds and their biological activities. These approaches are powerful tools for understanding structure-activity relationships (SAR) and for designing novel molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For scaffolds related to this compound, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory activity.

For example, a 3D-QSAR study was performed on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives targeting the C-C chemokine receptor type 1 (CCR1). nih.gov Using Comparative Molecular Field Analysis (CoMFA), both ligand-based and receptor-guided models were developed with good statistical significance (q² = 0.606 and 0.640, respectively). nih.gov The contour maps generated from these models highlighted regions where steric bulk or electrostatic interactions would be favorable or unfavorable, providing a clear roadmap for designing more potent CCR1 antagonists. nih.gov Another study developed QSAR models for furan-pyrazole piperidine derivatives based on 2D and 3D autocorrelation descriptors, which successfully predicted their inhibitory activity against the Akt1 kinase. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a set of active molecules or from the ligand-receptor complex itself. This model then serves as a 3D query to screen virtual libraries for new compounds that fit the model, potentially identifying novel scaffolds with the desired biological activity.